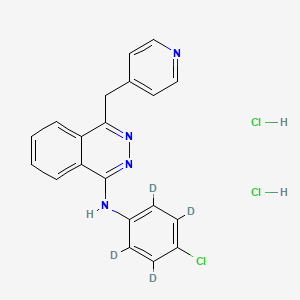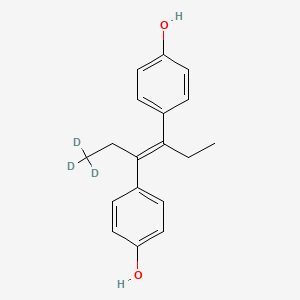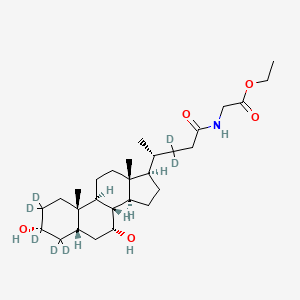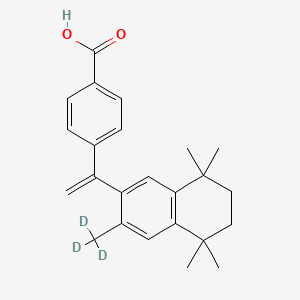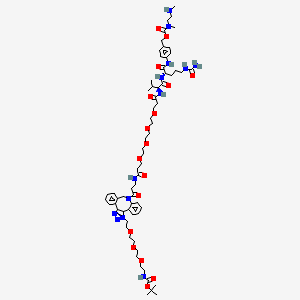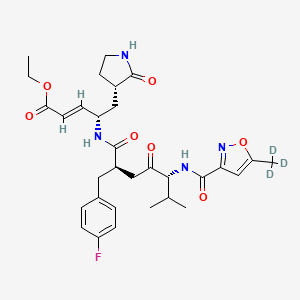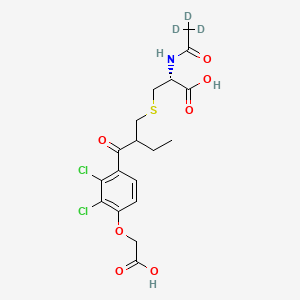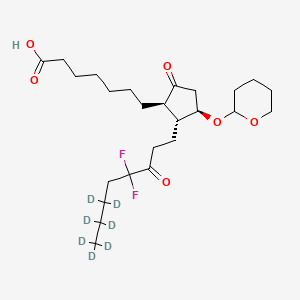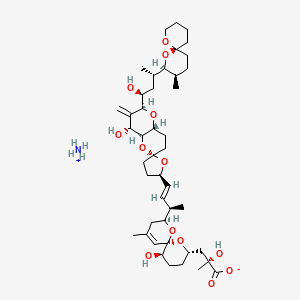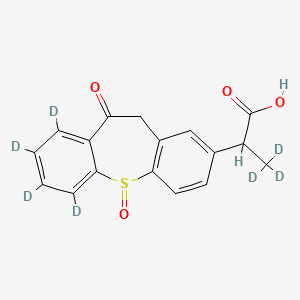
Zaltoprofen sulfoxide-d7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zaltoprofen sulfoxide-d7 is a deuterated form of zaltoprofen sulfoxide, a metabolite of zaltoprofen. Zaltoprofen is a nonsteroidal anti-inflammatory drug (NSAID) used for its analgesic, antipyretic, and anti-inflammatory properties. It is a selective cyclooxygenase-2 (COX-2) inhibitor and also inhibits bradykinin-induced pain responses without blocking bradykinin receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of zaltoprofen involves several steps, starting from the synthesis of intermediate compounds. One method involves the reaction of 5-(1-propyloic) 2-thiophenyl toluylic acid with vitriol oil and phosphoric acid, followed by the addition of ethyl acetate, ice, and water. The ethyl acetate layer is then collected, washed with saturated sodium bicarbonate and sodium chloride solution, dried, distilled, and crystallized to obtain zaltoprofen .
Industrial Production Methods: The industrial production of zaltoprofen is designed to be simple, environmentally friendly, and suitable for mass production. The process involves the use of readily available raw materials and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Zaltoprofen sulfoxide-d7 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolism and transformation into active or inactive metabolites .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reactions typically occur under controlled conditions, including specific temperatures and pH levels .
Major Products Formed: The major products formed from the reactions of this compound include its reduced form, zaltoprofen, and other metabolites such as zaltoprofen acyl glucuronide and 10-hydroxyzaltoprofen .
Scientific Research Applications
Zaltoprofen sulfoxide-d7 has various scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a reference standard for analytical studies and as a tool for studying the metabolism of zaltoprofen. In biology and medicine, it is used to investigate the pharmacokinetics and pharmacodynamics of zaltoprofen, as well as its effects on inflammation and pain .
Mechanism of Action
Zaltoprofen sulfoxide-d7 exerts its effects by inhibiting the cyclooxygenase-2 (COX-2) enzyme, which is involved in the synthesis of prostaglandins that mediate inflammation and pain. It also inhibits bradykinin-induced nociceptive responses by blocking the B2 receptor-mediated pathway in primary sensory neurons .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to zaltoprofen sulfoxide-d7 include other NSAIDs such as ibuprofen, naproxen, and diclofenac. These compounds also inhibit COX enzymes and have analgesic, antipyretic, and anti-inflammatory properties .
Uniqueness: this compound is unique due to its selective inhibition of COX-2 and its ability to inhibit bradykinin-induced pain responses without blocking bradykinin receptors. This selective action reduces the risk of gastrointestinal side effects commonly associated with non-selective NSAIDs .
Properties
Molecular Formula |
C17H14O4S |
|---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
3,3,3-trideuterio-2-(7,8,9,10-tetradeuterio-6,11-dioxo-5H-benzo[b][1]benzothiepin-3-yl)propanoic acid |
InChI |
InChI=1S/C17H14O4S/c1-10(17(19)20)11-6-7-15-12(8-11)9-14(18)13-4-2-3-5-16(13)22(15)21/h2-8,10H,9H2,1H3,(H,19,20)/i1D3,2D,3D,4D,5D |
InChI Key |
BMXFBJRSBWVAIU-AAYPNNLASA-N |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=O)CC3=C(S2=O)C=CC(=C3)C(C(=O)O)C([2H])([2H])[2H])[2H])[2H] |
Canonical SMILES |
CC(C1=CC2=C(C=C1)S(=O)C3=CC=CC=C3C(=O)C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


